molecular formula C18H13Cl2N3OS B12197415 2-(benzylsulfanyl)-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide

Cat. No.: B12197415
M. Wt: 390.3 g/mol
InChI Key: VPPBFVUIUKDZAR-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a chlorophenyl group, and a pyrimidine carboxamide core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-diaminopyrimidine and benzyl mercaptan, under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzoyl chloride.

    Final Assembly: The final step involves coupling the intermediate products to form the desired compound, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenyl group.

Scientific Research Applications

2-(benzylsulfanyl)-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.

    Medicine: Explored for its anticancer properties, showing cytotoxic activities against certain cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to disruption of cellular signaling pathways that regulate cell growth and proliferation. This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide
  • 2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)-4-pyrimidinecarboxamide

Uniqueness

2-(benzylsulfanyl)-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide stands out due to its specific substitution pattern and the presence of both benzylsulfanyl and chlorophenyl groups

Properties

Molecular Formula

C18H13Cl2N3OS

Molecular Weight

390.3 g/mol

IUPAC Name

2-benzylsulfanyl-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H13Cl2N3OS/c19-13-6-8-14(9-7-13)22-17(24)16-15(20)10-21-18(23-16)25-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24)

InChI Key

VPPBFVUIUKDZAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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